
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexanone to Cyclohexanol: The initial step involves the reduction of cyclohexanone to cyclohexanol using a reducing agent such as sodium borohydride.
Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction using ammonia and a suitable catalyst.
Cyclohexylamine to 2-Aminocyclohexane-1-carbonitrile: The cyclohexylamine undergoes a cyanation reaction to form 2-aminocyclohexane-1-carbonitrile.
Formation of Hydrochloride Salt: Finally, the 2-aminocyclohexane-1-carbonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-Ephedrine Hydrochloride: Shares similar stereochemistry but differs in functional groups and applications.
(1R,2S)-Pseudoephedrine Hydrochloride: Another stereoisomer with distinct pharmacological properties.
(1R,2S)-Methcathinone Hydrochloride: A related compound with stimulant effects.
Uniqueness
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C7H13ClN2 |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
(1R,2S)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m0./s1 |
Clé InChI |
JBEUIYULCKXPPX-LEUCUCNGSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C#N)N.Cl |
SMILES canonique |
C1CCC(C(C1)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
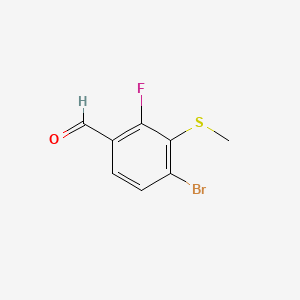

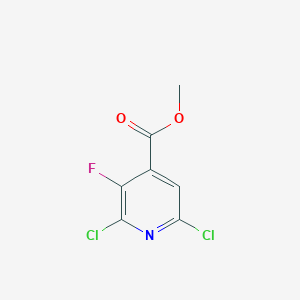
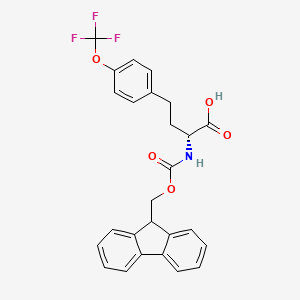
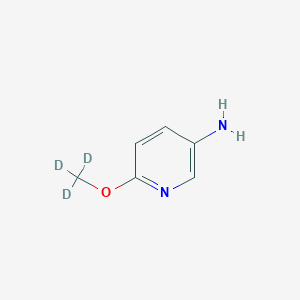
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
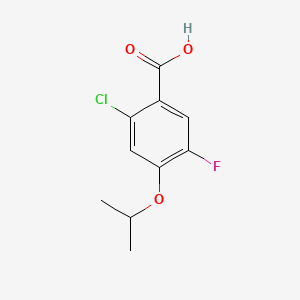
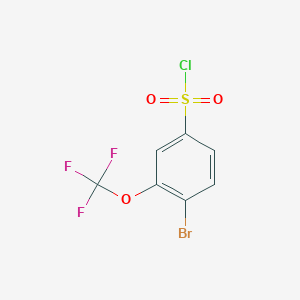

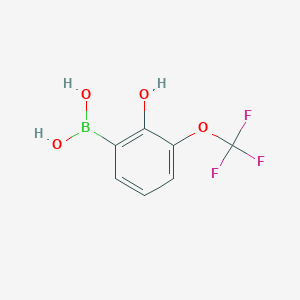

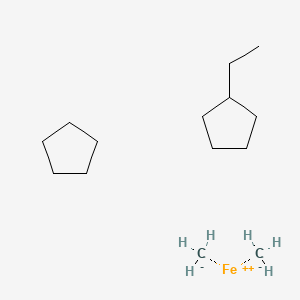
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
